Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester
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Overview
Description
Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester is a chemical compound with the molecular formula C10H13NO4S It is an ester derivative of carbamic acid, where the ethyl group is attached to the nitrogen atom, and the 4-methylphenylsulfonyl group is attached to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester typically involves the reaction of ethyl carbamate with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield carbamic acid and the corresponding alcohol.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Hydrolysis: Carbamic acid and ethanol.
Substitution: Various substituted carbamates.
Oxidation: Sulfone derivatives.
Scientific Research Applications
Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under physiological conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, 4-methylphenyl, ethyl ester
- Carbamic acid, 4-methoxyphenyl, ethyl ester
- Carbamic acid, 4-methylphenyl, methyl ester
Uniqueness
Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
(ethoxycarbonylamino) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-3-15-10(12)11-16-17(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEUTMYRPOKSJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NOS(=O)(=O)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456702 |
Source
|
Record name | Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54145-10-7 |
Source
|
Record name | Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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